molecular formula C5H9NO5 B13806658 Glutamic acid,2-hydroxy-

Glutamic acid,2-hydroxy-

Cat. No.: B13806658
M. Wt: 163.13 g/mol
InChI Key: GXSDWXSYZHGBBO-RXMQYKEDSA-N
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Description

Glutamic acid, 2-hydroxy-, also known as 2-hydroxyglutaric acid, is a derivative of glutamic acid. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. This compound has gained significant attention due to its role in various biological processes and its implications in certain metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyglutaric acid can be achieved through the reduction of α-ketoglutarate. This reduction can be catalyzed by enzymes such as malate dehydrogenase or lactate dehydrogenase, which convert α-ketoglutarate to 2-hydroxyglutaric acid .

Industrial Production Methods: Industrial production of 2-hydroxyglutaric acid often involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound through optimized fermentation conditions .

Types of Reactions:

    Oxidation: 2-hydroxyglutaric acid can undergo oxidation to form α-ketoglutarate.

    Reduction: It can be reduced to form other hydroxy acids.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.

Major Products:

    Oxidation: α-ketoglutarate

    Reduction: Various hydroxy acids

    Substitution: Derivatives with different functional groups

Scientific Research Applications

2-hydroxyglutaric acid has a wide range of applications in scientific research:

Mechanism of Action

2-hydroxyglutaric acid exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-hydroxyglutaric acid is unique due to its dual role as both a metabolic intermediate and an oncometabolite. Its ability to inhibit specific enzymes and alter metabolic pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R)-2-amino-2-hydroxypentanedioic acid

InChI

InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1

InChI Key

GXSDWXSYZHGBBO-RXMQYKEDSA-N

Isomeric SMILES

C(C[C@@](C(=O)O)(N)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)(N)O)C(=O)O

Origin of Product

United States

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